Boc-4-acetyl-L-phenylalanine
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Overview
Description
Boc-4-acetyl-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenyl ring is acetylated. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Boc-4-acetyl-L-phenylalanine is a biochemical reagent . .
Mode of Action
It is known that the compound is used in the synthesis of multifunctional targets, particularly in the context of amino functions . The Boc group (tert-butoxycarbonyl) is a commonly used protecting group for amines .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of multifunctional targets, particularly in the context of amino functions .
Biochemical Analysis
Biochemical Properties
Boc-4-acetyl-L-phenylalanine interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully elucidate these mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-acetyl-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by acetylation of the phenyl ring. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The acetylation of the phenyl ring can be performed using acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Boc-4-acetyl-L-phenylalanine undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: TFA, HCl in methanol
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring
Reduction: Alcohol derivatives of the acetyl group
Substitution: Deprotected amino acids
Scientific Research Applications
Boc-4-acetyl-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of peptides and other complex molecules . In biology, it is used in the study of enzyme-substrate interactions and protein folding . In medicine, it is employed in the development of novel therapeutic agents and drug delivery systems . Additionally, it finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) .
Comparison with Similar Compounds
Boc-L-phenylalanine: Similar to Boc-4-acetyl-L-phenylalanine but without the acetyl group on the phenyl ring.
N-acetyl-L-phenylalanine: Similar to this compound but without the Boc protection on the amino group.
Boc-4-benzoyl-L-phenylalanine: Similar to this compound but with a benzoyl group instead of an acetyl group on the phenyl ring.
Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the acetyl group on the phenyl ring. This dual modification provides enhanced stability and selective reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2S)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBRFBNRDRVUAF-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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